1-(2-chloro-6-fluorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloro-6-fluorobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by further functionalization to introduce the 4-ethyl and 3,5-bis(4-methoxyphenyl) groups .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-chloro-6-fluorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1-(2-chloro-6-fluorobenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
2-chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound, known for its use in the production of various halogenated heterocyclic compounds.
4-ethyl-3,5-bis(4-methoxyphenyl)pyrazole: A structurally similar compound with different substituents, used in similar research applications.
1-(2-chloro-6-fluorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide: Another related compound with potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24ClFN2O2 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H24ClFN2O2/c1-4-21-25(17-8-12-19(31-2)13-9-17)29-30(16-22-23(27)6-5-7-24(22)28)26(21)18-10-14-20(32-3)15-11-18/h5-15H,4,16H2,1-3H3 |
InChI Key |
RCNQHKXWUDTKHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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